molecular formula C19H25N5O2 B3011828 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 378203-58-8

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B3011828
CAS No.: 378203-58-8
M. Wt: 355.442
InChI Key: LFDJDPCURLFNQR-UHFFFAOYSA-N
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Description

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, amination, and benzylation under controlled conditions. Common reagents include alkyl halides, amines, and benzyl halides, with catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Purification processes such as crystallization, distillation, and chromatography are also crucial to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

8-(butan-2-ylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-13(3)20-18-21-16-15(17(25)23(5)19(26)22(16)4)24(18)11-14-9-7-8-12(2)10-14/h7-10,13H,6,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDJDPCURLFNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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